molecular formula C9H8N2S B1391085 4-(Thiophen-2-yl)pyridin-2-amine CAS No. 1159815-95-8

4-(Thiophen-2-yl)pyridin-2-amine

Cat. No.: B1391085
CAS No.: 1159815-95-8
M. Wt: 176.24 g/mol
InChI Key: RAJCUGZJBWJAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-yl)pyridin-2-amine typically involves the reaction of 2-bromopyridine with thiophene-2-boronic acid under Suzuki-Miyaura cross-coupling conditions . The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or thiol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in its potential anti-cancer applications, the compound may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Thiophen-2-yl)pyridin-2-amine is unique due to its combined pyridine and thiophene rings, which confer distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific electronic characteristics.

Biological Activity

4-(Thiophen-2-yl)pyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a thiophene group. Its molecular formula is C9H8N2SC_9H_8N_2S, and it has a molecular weight of approximately 180.24 g/mol. The presence of both nitrogen and sulfur atoms contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of thiazole compounds showed that modifications to the thiophene and pyridine rings can enhance antibacterial activity against pathogens such as Mycobacterium tuberculosis and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenActivity Level
This compoundMycobacterium tuberculosisModerate
N-(4-methylpyridin-2-yl)thiopheneESBL-producing E. coliHigh
4-(Chlorothiophen-2-yl)thiazol-2-amineVarious bacteriaEnhanced anti-inflammatory properties

Anticancer Properties

The compound has also been investigated for its anticancer potential. A series of studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) . The structure–activity relationship (SAR) studies indicated that specific substitutions on the thiophene or pyridine rings significantly influence the anticancer activity.

Case Study: Inhibition of CDK Enzymes

A notable study employed molecular docking and molecular dynamics simulations to evaluate the inhibitory effects of this compound derivatives on cyclin-dependent kinases (CDK) such as CDK2, CDK4, and CDK6. The results indicated promising binding affinities, suggesting potential as therapeutic agents in cancer treatment .

Structure–Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups on the thiophene and pyridine rings in modulating biological activity. For instance, the introduction of electron-withdrawing groups at certain positions enhances antimicrobial efficacy while maintaining low cytotoxicity towards mammalian cells .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Electron-withdrawing groupsIncreased antimicrobial potency
Substituents at para positionEnhanced anticancer activity
Methyl substitutionsImproved selectivity

Properties

IUPAC Name

4-thiophen-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJCUGZJBWJAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308876
Record name 4-(2-Thienyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159815-95-8
Record name 4-(2-Thienyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159815-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Thienyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Thiophen-2-yl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(Thiophen-2-yl)pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
4-(Thiophen-2-yl)pyridin-2-amine
Reactant of Route 4
Reactant of Route 4
4-(Thiophen-2-yl)pyridin-2-amine
Reactant of Route 5
Reactant of Route 5
4-(Thiophen-2-yl)pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
4-(Thiophen-2-yl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.